molecular formula C25H27N3O2S B11367008 4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11367008
M. Wt: 433.6 g/mol
InChI Key: BKUIDWZRNDREPP-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its unique structure, which includes multiple functional groups such as methyl, phenyl, oxo, amino, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the carboxamide group and other substituents. Common reagents used in these reactions include pyridine derivatives, carboxylic acids, amines, and thiols. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are crucial for controlling the reaction pathways and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide include other pyridine carboxamides with different substituents. Examples include:

  • 4,6-dimethyl-N-(3-chlorophenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide
  • 4,6-dimethyl-N-(3-methoxyphenyl)-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and bioactivity.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

4,6-dimethyl-N-(3-methylphenyl)-2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-16-9-8-12-21(13-16)28-24(30)23-17(2)14-18(3)26-25(23)31-15-22(29)27-19(4)20-10-6-5-7-11-20/h5-14,19H,15H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

BKUIDWZRNDREPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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